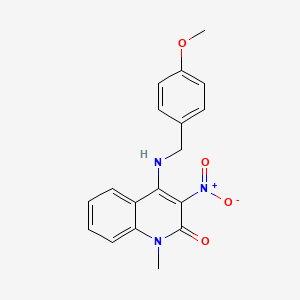
4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity and are frequently studied in medicinal chemistry . The presence of a methoxybenzylamino group suggests it might have additional properties or reactivity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a quinolinone core with a methoxybenzylamino group attached. Quinolinones are bicyclic compounds containing a benzene ring fused to a pyridone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the quinolinone core and the methoxybenzylamino group. The nitro group at the 3-position of the quinolinone could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the nitro group could influence its acidity, and the methoxy group could affect its solubility .Applications De Recherche Scientifique
Catalytic Applications
Research highlights the utility of nitroarenes and azaaromatic compounds in catalysis, especially when reduced to their corresponding aminoarenes. For instance, various nitroarenes with substituents like chloro, methyl, or methoxy have been reduced to aminoarenes using formic acid and ruthenium catalysts, demonstrating high yields and selectivity. This methodology extends to heterocyclic compounds such as quinoline, showcasing the broad applicability of these reactions in synthesizing amino-functionalized heterocycles, which are valuable intermediates in organic synthesis (Watanabe et al., 1984).
Synthetic Methodologies
The 4-nitrobenzyl group has been utilized as a protective group for hydroxyl functions in synthetic chemistry. It offers selective removal in the presence of other benzyl-type protecting groups, providing a versatile tool for complex organic syntheses. The reduction of the nitro group to an amino group followed by electrochemical oxidation allows for clean and efficient deprotection, highlighting the significance of nitrobenzyl derivatives in synthetic strategies (Kukase et al., 1990).
Material Science
In the realm of material science, nitroquinolinone derivatives have been explored for their potential in constructing complex molecular frameworks. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands exhibit interesting spectroscopic, electrochemical, and antimicrobial properties. These complexes demonstrate the utility of nitroquinolinone derivatives in developing materials with potential applications in electronics, catalysis, and as antimicrobial agents (Chai et al., 2017).
Antimicrobial Studies
Quinolinone derivatives have also been evaluated for their antimicrobial activities. Syntheses of 5-substituted isoquinolin-1-ones, followed by arylmethylation and subsequent modifications, have led to the development of compounds with potential as pro-drugs. These derivatives, especially those incorporating nitrofuranylmethyl groups, are investigated for their ability to release therapeutic drugs selectively within hypoxic solid tumors, indicating their significance in medicinal chemistry and drug design (Berry et al., 1997).
Orientations Futures
The study of quinolinone derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This particular compound, with its unique combination of functional groups, could be an interesting subject for future research .
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-20-15-6-4-3-5-14(15)16(17(18(20)22)21(23)24)19-11-12-7-9-13(25-2)10-8-12/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPTPBBFIFPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

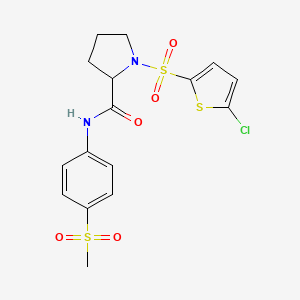

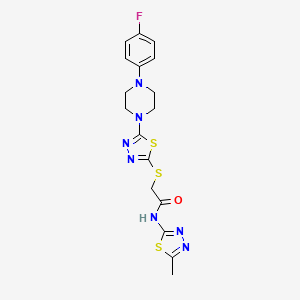

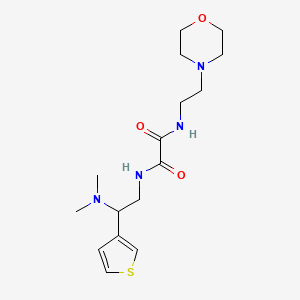
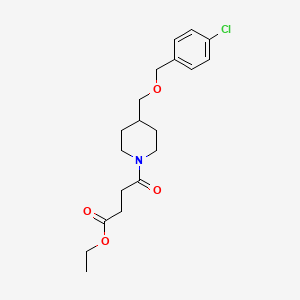
![N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2573517.png)

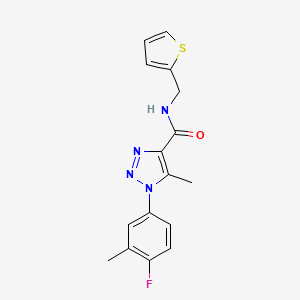
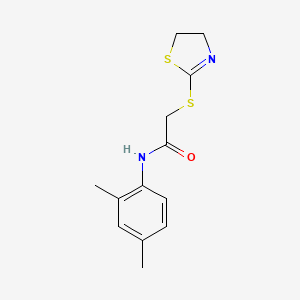
![1-(1-Benzothiophen-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2573525.png)
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/no-structure.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide](/img/structure/B2573528.png)